molecular formula C11H11F3N2S B5768167 1-Cyclopropyl-3-[3-(trifluoromethyl)phenyl]thiourea

1-Cyclopropyl-3-[3-(trifluoromethyl)phenyl]thiourea

Cat. No.: B5768167
M. Wt: 260.28 g/mol
InChI Key: NNYSGPAKCPQLKE-UHFFFAOYSA-N
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Description

1-Cyclopropyl-3-[3-(trifluoromethyl)phenyl]thiourea is a chemical compound known for its unique structural properties and potential applications in various fields. The compound features a cyclopropyl group, a trifluoromethyl-substituted phenyl ring, and a thiourea moiety, making it an interesting subject for research in organic chemistry and related disciplines.

Mechanism of Action

Target of Action

N-cyclopropyl-N’-[3-(trifluoromethyl)phenyl]thiourea, a thiourea derivative, is primarily used as a catalyst in organic chemistry . It activates substrates and subsequently stabilizes partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .

Mode of Action

This compound acts as a pre-catalyst in a novel electron donor–acceptor (EDA) complex catalysis strategy . It works in conjunction with a base as a pre-catalyst initiation switch to generate iminyl radical intermediates from oxime esters via a single-electron reduction process under blue LED irradiation .

Biochemical Pathways

The compound’s action affects the biochemical pathways involved in the synthesis of a wide range of nitrogen-containing compounds, including pyrrolines, ketonitriles, phenanthridines, pyridines, and quinolines . The generated thiouronyl anions serve as catalytic electron-donor species under blue light irradiation, enabling the single-electron reduction of oxime esters to form iminyl radical intermediates .

Result of Action

The compound’s action results in the successful synthesis of a wide range of nitrogen-containing compounds . In a biological context, a similar compound exhibited significantly higher promoting activity with respect to Arabidopsis thaliana hypocotyl elongation and rice germination than did gibberellin A3 (GA3) and Y21 .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors such as light and temperature. For instance, the single-electron reduction process it facilitates requires blue LED irradiation

Preparation Methods

The synthesis of 1-Cyclopropyl-3-[3-(trifluoromethyl)phenyl]thiourea typically involves the reaction of cyclopropyl isothiocyanate with 3-(trifluoromethyl)aniline under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified through recrystallization or chromatography techniques .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

1-Cyclopropyl-3-[3-(trifluoromethyl)phenyl]thiourea undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings to optimize reaction rates and yields. The major products formed from these reactions depend on the specific reagents and conditions employed .

Comparison with Similar Compounds

Properties

IUPAC Name

1-cyclopropyl-3-[3-(trifluoromethyl)phenyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N2S/c12-11(13,14)7-2-1-3-9(6-7)16-10(17)15-8-4-5-8/h1-3,6,8H,4-5H2,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNYSGPAKCPQLKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=S)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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